molecular formula C7H9N5O3 B13130419 N,N'-(6-Oxo-1,6-dihydro-1,3,5-triazine-2,4-diyl)diacetamide CAS No. 914486-10-5

N,N'-(6-Oxo-1,6-dihydro-1,3,5-triazine-2,4-diyl)diacetamide

Cat. No.: B13130419
CAS No.: 914486-10-5
M. Wt: 211.18 g/mol
InChI Key: RTIFUAIHJMZJEH-UHFFFAOYSA-N
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Description

N,N’-(6-Oxo-1,6-dihydro-1,3,5-triazine-2,4-diyl)diacetamide: is a heterocyclic compound featuring a triazine ring substituted with acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(6-Oxo-1,6-dihydro-1,3,5-triazine-2,4-diyl)diacetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyanuric chloride with acetamide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, leading to the formation of the triazine ring with acetamide substituents.

Reaction Conditions:

    Temperature: Typically carried out at room temperature to moderate heat (20-60°C).

    Solvent: Common solvents include water or organic solvents like ethanol.

    Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N,N’-(6-Oxo-1,6-dihydro-1,3,5-triazine-2,4-diyl)diacetamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the triazine ring.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups under appropriate conditions.

    Substitution: The acetamide groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: N-oxides of the triazine ring.

    Reduction Products: Hydroxyl derivatives of the original compound.

    Substitution Products: Various substituted triazine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N,N’-(6-Oxo-1,6-dihydro-1,3,5-triazine-2,4-diyl)diacetamide is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological research, particularly in the development of enzyme inhibitors. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Research is ongoing to determine their efficacy in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, N,N’-(6-Oxo-1,6-dihydro-1,3,5-triazine-2,4-diyl)diacetamide is used in the production of polymers and resins. Its stability and reactivity make it suitable for creating materials with specific properties, such as enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism by which N,N’-(6-Oxo-1,6-dihydro-1,3,5-triazine-2,4-diyl)diacetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazine ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. Pathways involved include enzyme inhibition and signal transduction modulation.

Comparison with Similar Compounds

Similar Compounds

    Melamine: Another triazine derivative, commonly used in the production of plastics and resins.

    Cyanuric Acid: A triazine compound used in swimming pool maintenance and as a precursor for herbicides.

    Aminotriazine: Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

N,N’-(6-Oxo-1,6-dihydro-1,3,5-triazine-2,4-diyl)diacetamide stands out due to its specific substitution pattern, which imparts unique chemical and physical properties

Properties

CAS No.

914486-10-5

Molecular Formula

C7H9N5O3

Molecular Weight

211.18 g/mol

IUPAC Name

N-(4-acetamido-6-oxo-1H-1,3,5-triazin-2-yl)acetamide

InChI

InChI=1S/C7H9N5O3/c1-3(13)8-5-10-6(9-4(2)14)12-7(15)11-5/h1-2H3,(H3,8,9,10,11,12,13,14,15)

InChI Key

RTIFUAIHJMZJEH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=NC(=O)N1)NC(=O)C

Origin of Product

United States

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